
3-methyl-7-(3-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-7-(3-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione, commonly known as MRS 1754, is a purinergic receptor antagonist. It is a potent and selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that plays a crucial role in platelet aggregation and thrombus formation. MRS 1754 has been extensively studied for its potential therapeutic applications in cardiovascular diseases and stroke.
Mecanismo De Acción
MRS 1754 is a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that plays a crucial role in platelet aggregation and thrombus formation. The P2Y1 receptor is activated by ADP, which is released from activated platelets and promotes platelet aggregation. MRS 1754 binds to the P2Y1 receptor and blocks its activation by ADP, thereby inhibiting platelet aggregation and thrombus formation.
Biochemical and Physiological Effects:
MRS 1754 has been shown to inhibit platelet aggregation and thrombus formation in vitro and in vivo. It has also been shown to have neuroprotective effects in animal models of stroke, suggesting its potential use as a therapeutic agent for stroke. MRS 1754 has been found to have a high affinity and selectivity for the P2Y1 receptor, with minimal off-target effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MRS 1754 has several advantages for lab experiments, including its high affinity and selectivity for the P2Y1 receptor, which allows for precise and specific targeting of this receptor. It is also readily available and can be synthesized using various methods. However, MRS 1754 has certain limitations, including its potential toxicity and side effects, which need to be carefully evaluated before its use in clinical settings.
Direcciones Futuras
There are several future directions for the research on MRS 1754. One potential direction is to investigate its potential therapeutic applications in other diseases, such as cancer and inflammatory disorders. Another direction is to develop more potent and selective P2Y1 receptor antagonists that can be used as therapeutic agents for cardiovascular diseases and stroke. Furthermore, the mechanisms underlying the neuroprotective effects of MRS 1754 need to be further elucidated to fully understand its potential use as a therapeutic agent for stroke.
Métodos De Síntesis
MRS 1754 can be synthesized using various methods, including chemical synthesis and solid-phase synthesis. The chemical synthesis of MRS 1754 involves the reaction of 3-methyl-7-bromo-1H-purine-2,6-dione with 3-methylbenzylamine and propylamine in the presence of a suitable base and solvent. The resulting product is then purified using column chromatography to obtain MRS 1754 in high purity.
Aplicaciones Científicas De Investigación
MRS 1754 has been extensively studied for its potential therapeutic applications in cardiovascular diseases and stroke. It has been found to inhibit platelet aggregation and thrombus formation, which are major contributors to the pathogenesis of cardiovascular diseases. MRS 1754 has also been shown to have neuroprotective effects in animal models of stroke, suggesting its potential use as a therapeutic agent for stroke.
Propiedades
IUPAC Name |
3-methyl-7-[(3-methylphenyl)methyl]-8-(propylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-4-8-18-16-19-14-13(15(23)20-17(24)21(14)3)22(16)10-12-7-5-6-11(2)9-12/h5-7,9H,4,8,10H2,1-3H3,(H,18,19)(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVUBMKZZJITKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-[(3-methylphenyl)methyl]-8-(propylamino)purine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

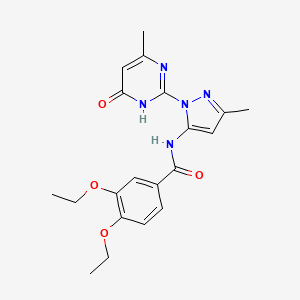
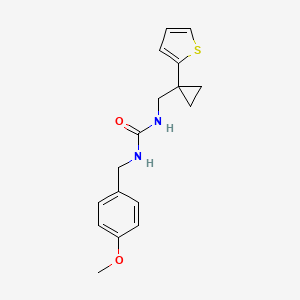

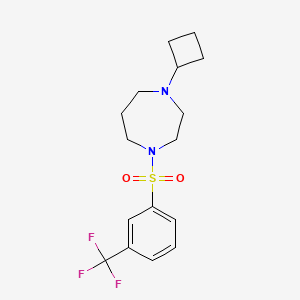
![3-bromo-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2949286.png)

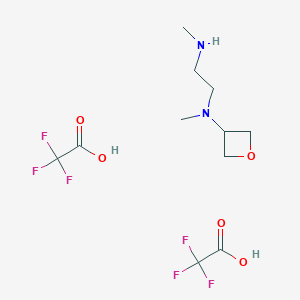
![2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B2949293.png)

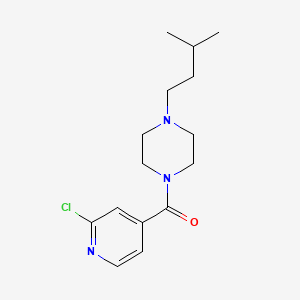
![ethyl 4-[2-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]piperidine-1-carboxylate](/img/structure/B2949296.png)
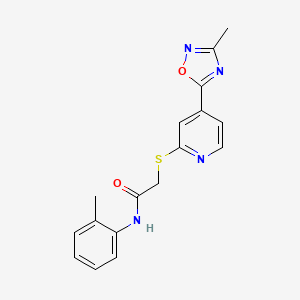

![3,3'-Dimethyl-1-(4-(4-methoxyphenyl)-2-thiazolyl)-1'-phenyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2949300.png)